molecular formula C25H31N9O2 B15150016 N-(3-{2-[(3-methoxy-1-methylpyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-yl)-2-(4-methylpiperazin-1-yl)propanamide

N-(3-{2-[(3-methoxy-1-methylpyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-yl)-2-(4-methylpiperazin-1-yl)propanamide

Cat. No.: B15150016
M. Wt: 489.6 g/mol
InChI Key: CVCVOSPZEVINRM-UHFFFAOYSA-N
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Description

This compound (CAS 2091134-68-6, molecular formula C₂₅H₃₁N₉O₂, molecular weight 489.57) features a pyrimidine core linked to a 3-methoxy-1-methylpyrazol-4-ylamino group and a 1H-indole moiety, with a 4-methylpiperazine-propanamide side chain . Key properties include:

  • Storage: Requires protection from light and storage at -20°C under inert atmosphere due to sensitivity .
  • Hazards: Classified as harmful if swallowed (H302) and causes skin/eye irritation (H315, H319) .

Properties

IUPAC Name

N-[3-[2-[(3-methoxy-1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N9O2/c1-16(34-12-10-32(2)11-13-34)23(35)28-20-7-5-6-17-18(14-27-22(17)20)19-8-9-26-25(29-19)30-21-15-33(3)31-24(21)36-4/h5-9,14-16,27H,10-13H2,1-4H3,(H,28,35)(H,26,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCVOSPZEVINRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3)NC4=CN(N=C4OC)C)N5CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of golidocitinib involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The exact synthetic routes and reaction conditions are proprietary to Dizal Pharmaceuticals and are not publicly disclosed in detail. the general approach involves the use of advanced organic synthesis techniques to achieve high selectivity and potency .

Industrial Production Methods

Industrial production of golidocitinib likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to meet regulatory standards. Specific details on the industrial production methods are not publicly available .

Chemical Reactions Analysis

Types of Reactions

Golidocitinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of golidocitinib include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols.

    Electrophiles: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of the compound N-(3-{2-[(3-methoxy-1-methylpyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-yl)-2-(4-methylpiperazin-1-yl)propanamide:

General Information

  • Chemical Names and Identifiers The compound is also known as (R)-N-(3-(2-((3-Methoxy-1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-1H-indol-7-yl)-2-(4-methylpiperazin-1-yl)propanamide . The PubChem CID is 163203546 . Several synonyms exist, including NS94P621A0 and AZD4205 hemi-ethyl acetate solvate . The CAS number for a related form of the compound is 2091135-65-6 .
  • Molecular Formula and Weight The molecular formula for the parent compound is C25H31N9O2 . However, the molecular formula for the hemi ethyl acetate solvate is C54H70N18O6 and the molecular weight is 1067.3 g/mol .

Potential Applications

  • Treatment of Diseases Mediated by Aberrant Kinase Activity Pyrimidine compounds, including derivatives related to the query compound, are useful in treating diseases associated with aberrant activity of protein kinases such as IKKε and TBK-1 . These kinases play roles in various cell functions, including signal transduction and cell division, and their aberrant activity can contribute to disease states .

Related Research

  • JAK Kinase Family The search results mention the discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino, and that JAK1, JAK2, JAK3, and TYK2 belong to the JAK (Janus kinase) family, playing critical roles in cytokine signaling .
  • Clinical Trials CPI-006, a related compound, has been investigated in clinical trials (NCT03454451, NCT04464395, and NCT04734873) to evaluate its safety and efficacy . NCT03454451 focused on advanced malignancies .

Descriptors and Properties

  • IUPAC Name ethyl acetate;(2R)-N-[3-[2-[(3-methoxy-1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propanamide .
  • Computed Properties The compound has 6 hydrogen bond donors and 18 hydrogen bond acceptors . It has a topological polar surface area of 259 Ų .

Mechanism of Action

Golidocitinib exerts its effects by selectively inhibiting JAK1, a key enzyme in the JAK/STAT signaling pathway. This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. By inhibiting JAK1, golidocitinib disrupts the phosphorylation and activation of STAT3, a transcription factor implicated in the pathogenesis of PTCL and other malignancies. This inhibition leads to reduced tumor cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound vs. AZD4604 Racemate (CAS 2412943-81-6)
Property Target Compound AZD4604 Racemate
Molecular Formula C₂₅H₃₁N₉O₂ C₂₈H₃₁F₂N₇O₄S
Molecular Weight 489.57 599.66
Key Substituents 3-Methoxy-1-methylpyrazole, 4-methylpiperazine 2-Fluoro-3-(methylsulfonyl)phenyl, fluorine
Storage -20°C, dark, inert atmosphere Data unavailable
Hazards H302, H315, H319 Data unavailable
  • Structural Differences : AZD4604 incorporates fluorine atoms and a methylsulfonyl group, which enhance electronegativity and may improve target binding or metabolic stability compared to the methoxy-pyrazole group in the target compound .
  • Pharmacokinetics : The piperazine moiety in both compounds likely enhances solubility, but AZD4604’s fluorine substitutions could prolong half-life .
Target Compound vs. Pyrazolo[3,4-d]pyrimidine Derivatives ()

Compounds 2, 3, 6–11 from share pyrazolo-pyrimidine cores but lack the indole and piperazine-propanamide chain. Key distinctions:

  • Functionalization: Derivatives like 10 and 11 feature triazole rings, which may alter kinase selectivity compared to the target’s pyrazole-amino group .

Biological Activity

N-(3-{2-[(3-methoxy-1-methylpyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-yl)-2-(4-methylpiperazin-1-yl)propanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's molecular formula is C25H31N9O2C_{25}H_{31}N_{9}O_{2}, with a molecular weight of 489.57 g/mol. It features multiple functional groups, including a pyrazole moiety, which is often associated with various pharmacological effects.

PropertyValue
Molecular Formula C25H31N9O2
Molecular Weight 489.57 g/mol
CAS Number 2091134-68-6
Storage Conditions Store in dark, inert atmosphere at -20°C

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds containing pyrazole and indole moieties. The compound has shown promising results in various cancer cell lines:

  • MCF7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value of 0.01 µM.
  • NCI-H460 (Lung Cancer) : Demonstrated an IC50 value of 0.03 µM.
  • SF-268 (Brain Cancer) : Showed an IC50 value of 31.5 µM against doxorubicin as a standard drug .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example, compounds similar to this one have been reported to inhibit phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cancer cell growth and metabolism .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound may also exhibit anti-inflammatory effects. Pyrazole derivatives have been investigated for their ability to modulate inflammatory responses, potentially making them candidates for treating inflammatory diseases .

Study 1: Anticancer Efficacy in MCF7 Cells

A study conducted by Bouabdallah et al. evaluated the cytotoxic potential of various pyrazole derivatives against MCF7 cells. The compound demonstrated significant growth inhibition, leading to apoptosis in cancer cells.

Study 2: Synergistic Effects with Other Agents

Research has indicated that combining this compound with other chemotherapeutic agents may enhance its efficacy against resistant cancer cell lines. For instance, when used in conjunction with doxorubicin, the compound exhibited increased cytotoxicity compared to either agent alone .

Q & A

Q. What are the critical parameters for synthesizing this compound with high purity and yield?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters:
  • Temperature : Reflux conditions (e.g., ethanol at 78°C) or microwave-assisted heating to accelerate reaction rates .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) or ethanol for nucleophilic substitutions .
  • Catalysts : Acid/base catalysts for condensation reactions (e.g., coupling pyrimidine and pyrazole moieties) .
  • Purification : Column chromatography or recrystallization to isolate the compound, with purity validated via HPLC (>98%) .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer : A combination of methods ensures structural integrity:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and connectivity (e.g., pyrazole NH at δ 11.55 ppm in DMSO-d6_6) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 392.2 for related compounds) .
  • Infrared (IR) Spectroscopy : Detection of key functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. How can researchers assess the compound's stability under varying experimental conditions?

  • Methodological Answer : Conduct stress-testing experiments:
  • Thermal Stability : Incubate at elevated temperatures (e.g., 40–80°C) and monitor degradation via HPLC .
  • pH Sensitivity : Expose to acidic/basic buffers (pH 2–12) and analyze stability using UV-Vis spectroscopy .
  • Light Exposure : Accelerated photodegradation studies under UV light to identify photosensitive moieties (e.g., indole or pyrimidine groups) .

Advanced Research Questions

Q. How can experimental design principles optimize synthetic pathways for this compound?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically evaluate variables:
  • Factorial Design : Test interactions between temperature, solvent, and catalyst concentration .
  • Response Surface Methodology (RSM) : Model yield/purity as functions of reaction parameters .
  • High-Throughput Screening : Use automated platforms to rapidly assess reaction conditions (e.g., microwave-assisted parallel synthesis) .

Q. What computational strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Integrate computational and experimental validation:
  • Molecular Docking : Predict binding modes to target proteins (e.g., kinases) using AutoDock or Schrödinger .
  • Dynamic Simulations : Perform MD simulations to assess binding stability under physiological conditions .
  • Meta-Analysis : Cross-validate in vitro bioassay results (e.g., IC50_{50} values) with computational predictions to identify outliers .

Q. How does the structure-activity relationship (SAR) guide rational modifications of this compound?

  • Methodological Answer : Focus on key substituents:
  • Pyrazole Ring : Methoxy and methyl groups at C3/C1 positions modulate steric hindrance and hydrogen bonding .
  • Piperazine Side Chain : 4-Methylpiperazine enhances solubility and pharmacokinetic properties .
  • Indole Core : Substitution at C3 (pyrimidine linkage) influences target selectivity .
    Use in silico QSAR models to predict bioactivity of derivatives .

Q. What advanced techniques characterize binding affinity to biological targets?

  • Methodological Answer : Combine biophysical and computational methods:
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD_D values) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes .

Methodological Innovations

Q. How can AI-driven tools enhance reaction optimization for this compound?

  • Methodological Answer : Implement AI-integrated platforms :
  • COMSOL Multiphysics : Simulate reaction kinetics and optimize heat/mass transfer .
  • Autonomous Laboratories : AI algorithms adjust reaction parameters in real-time based on TLC/HPLC feedback .
  • Quantum Chemistry Calculations : Predict transition states and intermediates using Gaussian or ORCA .

Q. What statistical approaches validate reproducibility in multi-step syntheses?

  • Methodological Answer : Use statistical process control (SPC) :
  • Control Charts : Monitor yield/purity across batches to detect variability .
  • Principal Component Analysis (PCA) : Identify critical steps contributing to variability (e.g., coupling or purification steps) .

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